molecular formula C10H11IO2 B1451332 3-Iodo-4-isopropylbenzoic acid CAS No. 99059-64-0

3-Iodo-4-isopropylbenzoic acid

Cat. No.: B1451332
CAS No.: 99059-64-0
M. Wt: 290.1 g/mol
InChI Key: YKYRHJJXCOILPA-UHFFFAOYSA-N
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Description

3-Iodo-4-isopropylbenzoic acid is a chemical compound with the molecular formula C10H11IO2 . It has an average mass of 290.098 Da and a monoisotopic mass of 289.980377 Da . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of lithium hydroxide monohydrate in tetrahydrofuran, methanol, and water at 520℃ . Another method involves a multi-step reaction with oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane at 0 - 20℃ .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 11 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . The InChI key for this compound is YKYRHJJXCOILPA-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps. For example, one synthesis method involves a reaction with lithium hydroxide monohydrate, while another involves a multi-step reaction with oxalyl dichloride and N,N-dimethyl-formamide .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 290.1 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

3-Iodo-4-isopropylbenzoic acid has been used in various scientific research applications. It has been used in the study of the mechanism of action of drugs and the biochemical and physiological effects of drugs. It has also been used in the study of the structure and function of proteins, enzymes, and receptors. In addition, this compound has been used in the study of the metabolism of drugs and their pharmacokinetics.

Mechanism of Action

The mechanism of action of 3-Iodo-4-isopropylbenzoic acid is not yet fully understood. It is believed that this compound binds to certain proteins, enzymes, and receptors in the body and modulates their activity. It is thought that this binding of this compound to these proteins, enzymes, and receptors is responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of certain proteins, enzymes, and receptors in the body. It has also been shown to affect the metabolism of drugs and their pharmacokinetics. In addition, this compound has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The use of 3-Iodo-4-isopropylbenzoic acid in laboratory experiments has several advantages. It is a relatively inexpensive and easy to use compound that can be synthesized in a relatively short amount of time. In addition, it is a relatively safe compound to use in laboratory experiments. However, this compound also has some limitations. It is not very stable and has a short shelf life. In addition, it is not very soluble in water, which can make it difficult to use in some laboratory experiments.

Future Directions

The potential future directions for 3-Iodo-4-isopropylbenzoic acid include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into its stability and solubility could lead to new applications for this compound in laboratory experiments. Finally, further research into its potential anti-inflammatory and anti-cancer effects could lead to new treatments for these conditions.

Safety and Hazards

The safety data sheet for 3-Iodo-4-isopropylbenzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-iodo-4-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYRHJJXCOILPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660774
Record name 3-Iodo-4-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99059-64-0
Record name 3-Iodo-4-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Isopropylbenzoic acid (4.26 g, 25.9 mmol), sulfuric acid (25 mL), and water (2 mL) was heated to 95° C. and iodine (14.42 g, 56.8 mmol) was slowly added portionwise. The reaction was maintained at this temperature for 48 h. The reaction was cooled, poured into ice and extracted with methylene chloride. The organic extracts were dried over sodium sulfate, filtered, concentrated and then purified by reverse phase HPLC (MeOH/water/TFA) to yield 3-iodo-4-isopropylbenzoic acid (60 mg).
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
14.42 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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